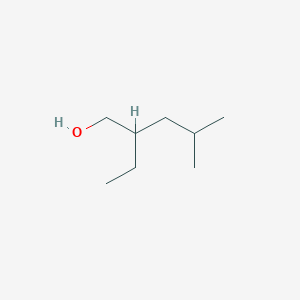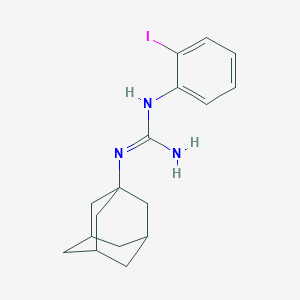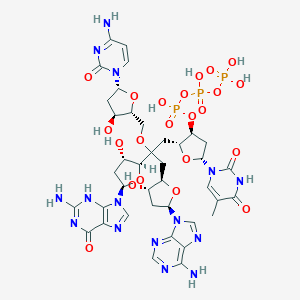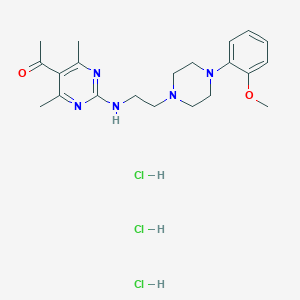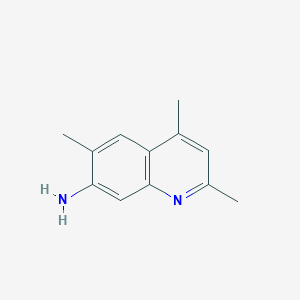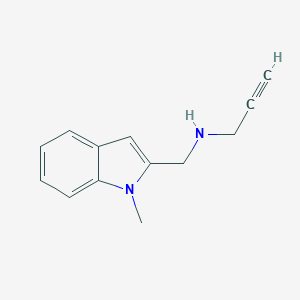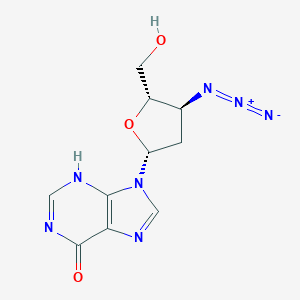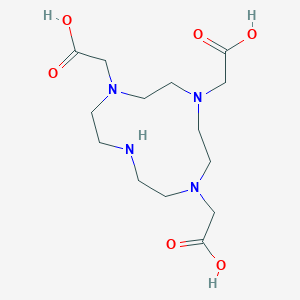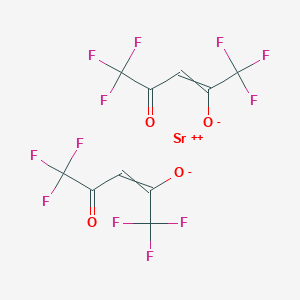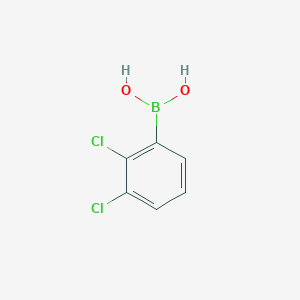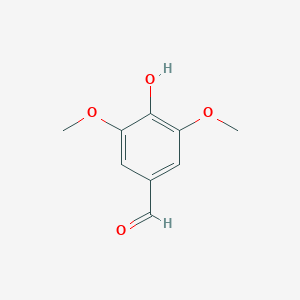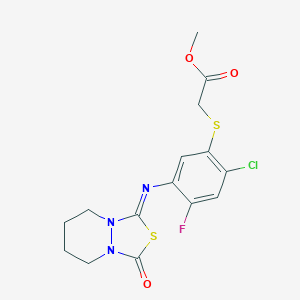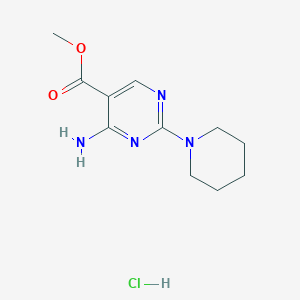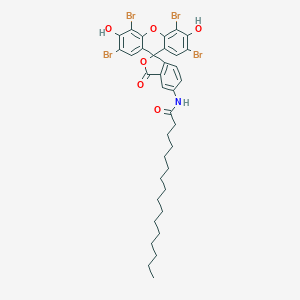
5-(N-Hexadecanoyl)aminoeosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-Hexadecanoyl)aminoeosin is a fluorescent dye used in scientific research for various applications. It is also known as HAE or hexadecanoyl amino eosin. This molecule is a derivative of eosin, a red dye, and contains a hexadecanoyl group, which is a 16-carbon fatty acid chain. The addition of this fatty acid chain enhances the lipophilicity of the molecule, making it useful for various biological applications.
Wirkmechanismus
The mechanism of action of 5-(N-Hexadecanoyl)aminoeosin involves its ability to bind to lipids and proteins in biological membranes. The fatty acid chain of HAE allows it to insert into the hydrophobic region of the membrane, while the eosin moiety provides fluorescence. The fluorescence of HAE is sensitive to changes in the local environment, such as changes in pH, polarity, and viscosity.
Biochemische Und Physiologische Effekte
5-(N-Hexadecanoyl)aminoeosin has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-cytotoxic molecule that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(N-Hexadecanoyl)aminoeosin in lab experiments is its high sensitivity and specificity for labeling lipids and proteins in biological membranes. It is also useful for live-cell imaging, allowing researchers to study the dynamics of biomolecules in real-time. However, one limitation of HAE is its limited solubility in aqueous solutions, which can affect its labeling efficiency.
Zukünftige Richtungen
There are several future directions for the use of 5-(N-Hexadecanoyl)aminoeosin in scientific research. One direction is the development of new derivatives of HAE with improved solubility and labeling efficiency. Another direction is the use of HAE in combination with other fluorescent probes to study complex biological processes, such as signal transduction and membrane fusion. Finally, the use of HAE in high-throughput screening assays for drug discovery is also a promising future direction.
Synthesemethoden
The synthesis of 5-(N-Hexadecanoyl)aminoeosin involves the reaction of eosin with hexadecanoic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography to obtain pure HAE.
Wissenschaftliche Forschungsanwendungen
5-(N-Hexadecanoyl)aminoeosin is widely used in scientific research as a fluorescent probe to study the behavior of lipids and proteins in biological membranes. It is also used to study the structure and function of various biomolecules, including enzymes, receptors, and ion channels. HAE is useful for labeling lipids and proteins in live cells, allowing researchers to study their localization and dynamics in real-time.
Eigenschaften
CAS-Nummer |
114586-25-3 |
|---|---|
Produktname |
5-(N-Hexadecanoyl)aminoeosin |
Molekularformel |
C36H39Br4NO6 |
Molekulargewicht |
901.3 g/mol |
IUPAC-Name |
N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide |
InChI |
InChI=1S/C36H39Br4NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(42)41-21-16-17-23-22(18-21)35(45)47-36(23)24-19-26(37)31(43)29(39)33(24)46-34-25(36)20-27(38)32(44)30(34)40/h16-20,43-44H,2-15H2,1H3,(H,41,42) |
InChI-Schlüssel |
TVDLMLYZIDNGFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O |
Andere CAS-Nummern |
114586-25-3 |
Synonyme |
5-(N-hexadecanoyl)aminoeosin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



